molecular formula C20H17ClN4 B11319997 2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine

2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11319997
M. Wt: 348.8 g/mol
InChI Key: HRBSWVYERNONCI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 4-chlorobenzaldehyde with 2,3-dimethylaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate then undergoes cyclization with 2-aminopyrazine under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidines: Another class of fused heterocycles with a pyrimidine ring.

Uniqueness

2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both chlorophenyl and dimethylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H17ClN4

Molecular Weight

348.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C20H17ClN4/c1-13-4-3-5-17(14(13)2)23-20-19(15-6-8-16(21)9-7-15)24-18-12-22-10-11-25(18)20/h3-12,23H,1-2H3

InChI Key

HRBSWVYERNONCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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